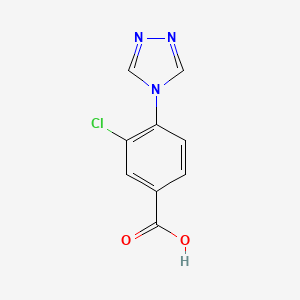

3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid is a compound that can be used as monomers to synthesize Metal-Organic Frameworks (MOFs) materials . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 . It is also used for anti-inflammatory activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes this compound, has been reported in several studies . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

This compound can be used as a monomer to synthesize MOF materials . It has also been used in the synthesis of novel 1,2,4-triazole derivatives that have shown promising anticancer activities .Scientific Research Applications

Conversion and Synthesis in Chemical Reactions

3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid has been utilized in various synthesis processes. For instance, it plays a role in the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, facilitating the formation of s-triazolo[3,4-b][1,3,4]thiadiazoles (Sahi, Bhardwaj, & Paul, 2014).

Supramolecular Structures and Coordination Polymers

The compound has been instrumental in forming complex supramolecular structures. For example, it's used in creating a three-dimensional supermolecule based on copper(II) (Liu & Han, 2022). Additionally, it's involved in the formation of transition metal(II) complexes that exhibit unique crystal structures, thermal properties, and photoluminescence (Wang et al., 2018).

Fungicidal Activity and Antifungal Synthesis

This compound is used in synthesizing triorganotin benzoates, which have demonstrated good antifungal activities against various pathogens (Li et al., 2010).

Structural Analysis and Bioactivity Predictions

Research has been conducted on analyzing the structural motifs and predicting bioactivity based on structural fragments of related benzoic acids (Dinesh, 2013).

Complex Formation with Metals

The compound has been studied for its ability to form complexes with metals like iron, exhibiting specific stability and redox properties. These complexes have potential implications in oxidative stress generation (Steinhauser et al., 2005).

Application in Plant Growth Regulation

It has also been investigated in the synthesis of derivatives for use as plant growth regulators (Harris & Huppatz, 1978).

Luminescence and Electrochemical Behaviors

A novel complex based on this compound has been synthesized to study luminescent and electrochemical behaviors, revealing new dimensions in material science (Liu et al., 2015).

Corrosion Inhibition Studies

Triazole derivatives including this compound have been evaluated as corrosion inhibitors, with their efficiency assessed through various techniques (Chaitra, Mohana, & Tandon, 2015).

properties

IUPAC Name |

3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRICZEBOHJZEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581620.png)

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)

![3-benzyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581637.png)

![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)